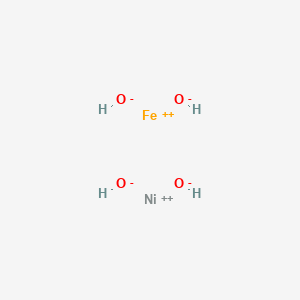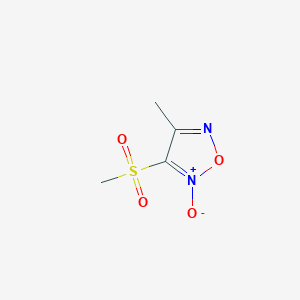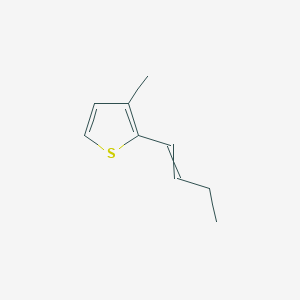
4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine is a fluorinated derivative of isoindoline, characterized by the presence of four fluorine atoms and an imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine typically involves the fluorination of isoindoline derivatives. One common method includes the reaction of isoindoline with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Another approach involves the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent. This method is advantageous due to its mild reaction conditions and high selectivity for fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of scalable fluorination techniques, such as electrochemical fluorination, can also be employed to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the imino group to an amino group, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of oxo derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted isoindoline derivatives
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine involves its interaction with molecular targets through its imino and fluorine groups. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor functions. The compound’s fluorine atoms enhance its binding affinity and specificity towards target molecules, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5,6,7-Tetrafluoro-1-hydroxy-1H-isoindol-3-amine
- 4,5,6,7-Tetrafluoro-1-methyl-1H-isoindol-3-amine
- 4,5,6,7-Tetrafluoro-1-ethyl-1H-isoindol-3-amine
Uniqueness
4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine is unique due to its imino group, which imparts distinct reactivity compared to its hydroxy, methyl, and ethyl analogs. The presence of multiple fluorine atoms also enhances its chemical stability and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
111305-19-2 |
|---|---|
Fórmula molecular |
C8H3F4N3 |
Peso molecular |
217.12 g/mol |
Nombre IUPAC |
4,5,6,7-tetrafluoro-3-iminoisoindol-1-amine |
InChI |
InChI=1S/C8H3F4N3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11/h(H3,13,14,15) |
Clave InChI |
KCTPOEJPEQGHLL-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1F)F)F)F)C(=N)N=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


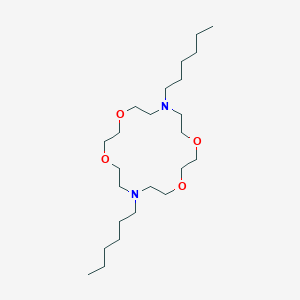


![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
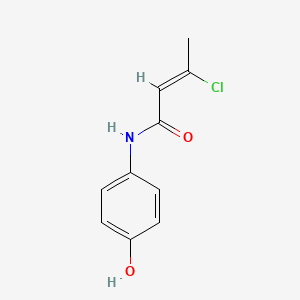

![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)

